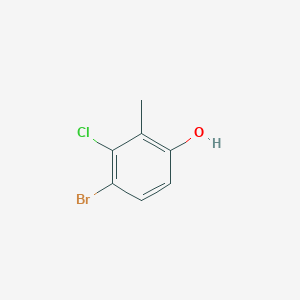

4-Bromo-3-chloro-2-methylphenol

Description

Significance and Broader Context of Halogenated Phenols in Chemical and Environmental Research

Halogenated phenols are a class of organic compounds that feature a hydroxyl group attached to a benzene (B151609) ring, which is also substituted with one or more halogen atoms. These compounds are significant building blocks in synthetic chemistry, serving as key intermediates in the production of a vast array of value-added chemicals, including pharmaceuticals, agrochemicals, dyes, and preservatives. bldpharm.com The introduction of halogen atoms onto the phenolic scaffold can dramatically alter the molecule's physical, chemical, and biological properties. For instance, halogenation can enhance the antimicrobial and anti-inflammatory activity of phenolic compounds. sigmaaldrich.com

The specific substitution pattern of halogens and other functional groups on the phenol (B47542) ring allows for targeted chemical modifications, making these compounds highly versatile in organic synthesis. bldpharm.com However, the widespread use and persistence of some halogenated organic compounds have also led to their status as environmental contaminants. chemimpex.com Their presence in soil and water and their potential for bioaccumulation necessitate thorough research into their environmental fate and degradation pathways. Consequently, the study of halogenated phenols is a dual-focused endeavor: harnessing their synthetic utility while understanding and mitigating their potential environmental impact.

Rationale for Dedicated Academic Investigation of 4-Bromo-3-chloro-2-methylphenol

While many halogenated phenols have been extensively studied, dedicated research focusing specifically on this compound is not widely documented in publicly available literature. The rationale for its academic investigation is therefore prospective, based on the known value of its structural class and its unique substitution pattern. As a polysubstituted phenol, it features a distinct arrangement of three different substituents—bromo, chloro, and methyl groups—which imparts a specific reactivity and stereochemistry.

This distinct structure makes this compound a potentially valuable intermediate for synthesizing complex, high-value molecules. The differential reactivity of the bromine and chlorine atoms could allow for selective, stepwise reactions, such as cross-coupling, providing a pathway to novel derivatives that are not easily accessible from other precursors. The investigation of structurally related compounds supports this rationale; for example, 4-bromo-2-chlorophenols are known to be valuable intermediates for producing insecticidal and acaricidal agents. Similarly, other bromo-methylphenols are utilized in the development of pharmaceuticals and antiseptic formulations. Therefore, a dedicated investigation into this compound is justified by its potential to serve as a unique building block for new functional materials and biologically active compounds.

Scope and Objectives of the Comprehensive Research Endeavor

A comprehensive research program for a novel or under-investigated compound like this compound would encompass several key objectives. The primary goal would be to fully characterize its chemical and physical properties and to explore its synthetic potential.

The scope of such research would typically include:

Synthesis and Purification: Development of an efficient and regioselective synthetic route to produce high-purity this compound. This would involve exploring various halogenation and substitution strategies on a suitable cresol (B1669610) or phenol precursor.

Structural Elucidation: Unambiguous confirmation of its molecular structure using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Single-crystal X-ray diffraction would be employed if suitable crystals can be obtained.

Reactivity Profiling: A systematic study of its chemical reactivity, focusing on the selective functionalization of the aromatic ring and the differential reactivity of the bromo and chloro substituents in reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling.

Exploration of Derivatives: Synthesis of a library of derivatives to assess the influence of its unique structure on biological activity or material properties. This could involve creating ethers, esters, or more complex molecules for screening in pharmaceutical or agrochemical assays.

Environmental Assessment: Preliminary investigation into its environmental behavior, including its persistence, potential for degradation, and ecotoxicity, which is a critical aspect for any new halogenated compound.

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not Assigned |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)Cl)O |

| InChI Key | InChIKey=FGLUPACLXIKOOD-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFIYKBJLNFNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 4 Bromo 3 Chloro 2 Methylphenol

Regioselective Synthesis Pathways and Mechanistic Considerations

The synthesis of 4-Bromo-3-chloro-2-methylphenol, a polysubstituted phenol (B47542), demands precise control over the regioselectivity of halogenation reactions. The strategic introduction of bromine and chlorine atoms onto the 2-methylphenol backbone is paramount and is governed by the directing effects of the hydroxyl and methyl groups, as well as the halogen already present on the aromatic ring.

Halogenation Protocols for Precursor Phenols (e.g., Bromination of 4-chloro-2-methylphenol)

The synthesis of the target compound can be envisioned through the halogenation of appropriate phenol precursors. A logical precursor is 4-chloro-2-methylphenol (B52076), which itself can be synthesized by the chlorination of o-cresol (B1677501). nist.govprepchem.comnih.gov The chlorination of o-cresol with sulfuryl chloride has been reported to yield 4-chloro-o-cresol in high percentages (84%). prepchem.com Another precursor, 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol), is prepared through the chlorination of m-cresol. chemicalbook.com

Once the chlorinated precursor is obtained, the subsequent bromination step must be highly regioselective. The synthesis of related compounds, such as 4-bromo-2-chlorophenol (B165030), has been achieved by reacting 2-chlorophenol (B165306) with bromine in carbon tetrachloride. google.com A general procedure for the bromination of aromatic compounds involves dissolving the compound in a solvent like acetonitrile (B52724) and adding a brominating agent. chemicalbook.com For the bromination of 4-chloro-2-methylphenol, the incoming bromine atom would be directed to the position ortho to the powerful activating hydroxyl group and meta to the deactivating chloro group, which is the desired C-3 position. However, steric hindrance from the adjacent methyl group at C-2 and the chloro group at C-4 must be considered.

Development of Novel Catalytic Systems for Targeted Synthesis

To enhance regioselectivity and reaction rates, various catalytic systems can be employed. For instance, the production of 4-bromo-2-chlorophenols can be catalyzed by triethylamine (B128534) hydrochloride, which allows for the bromination of 2-chlorophenols with excellent selectivity and in nearly quantitative yields. google.com The process involves dissolving the dichlorophenol in a solvent like chlorobenzene, adding the catalyst, and then introducing bromine at a controlled temperature. google.com

While not directly applied to this compound in the reviewed literature, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for the functionalization of halogenated phenols and could be adapted for synthesis. nih.gov Furthermore, the use of methyltrifluoromethanesulfonate (MeOTf) as a catalyst in direct nucleophilic substitutions of alcohols highlights the potential for developing novel catalytic protocols for derivatization. nih.gov

Advanced Reaction Engineering for Yield Optimization and Purity Control

Modern reaction engineering principles offer sophisticated solutions for maximizing yield and controlling the purity of halogenated phenols. A significant challenge in the bromination of phenols is the potential for over-bromination, leading to di- or tri-brominated byproducts. google.com

One advanced approach is the use of a continuous bromination process in a pipeline reactor. google.com This method involves accurately metering and mixing bromine and the p-cresol (B1678582) precursor before they enter the reactor. This technique minimizes the contact time between the desired monobrominated product and excess bromine, thereby significantly reducing side reactions and improving the selectivity of monobromination. google.com

Another innovative technique is vapor-phase bromination, which is particularly effective in reducing the formation of dibrominated impurities. google.com In this process, a 3-alkyl phenol ether is vaporized in a reactor, and bromine vapor is introduced. Maintaining the reactants in the vapor phase at a controlled temperature and pressure ensures efficient mixing and reaction, leading to a cleaner product. google.com These engineering strategies could be adapted for the synthesis of this compound to enhance production efficiency and product quality.

Synthesis of Structurally Modified Analogs and Functionally Enhanced Derivatives

The this compound scaffold is a valuable starting point for creating a library of structurally diverse derivatives with potentially enhanced functionalities.

Design and Synthesis of Schiff Base Derivatives Incorporating the Halogenated Phenol Moiety

Schiff bases, or imines, are a class of compounds synthesized from the condensation reaction of a primary amine with an aldehyde or ketone. jcsp.org.pk They are of significant interest due to their wide range of biological activities and their role as versatile ligands in coordination chemistry. nih.govnanobioletters.comnih.gov

The synthesis of Schiff bases from halogenated phenols typically involves refluxing the phenolic aldehyde with a suitable aniline (B41778) in a solvent like ethanol. researchgate.net For example, a Schiff base can be synthesized by reacting 5-bromo-salicylaldehyde with p-fluoroaniline. researchgate.net Similarly, this compound could be first converted to the corresponding salicylaldehyde (B1680747) derivative (e.g., 5-bromo-4-chloro-3-methyl-2-hydroxybenzaldehyde) and then reacted with various primary amines to yield a range of Schiff base derivatives. These derivatives are known for their potential antibacterial, antifungal, and anticancer properties. jcsp.org.pknih.gov

The table below presents examples of Schiff base derivatives synthesized from related halogenated phenols, illustrating the general structures that could be targeted.

| Precursor Aldehyde | Reactant Amine | Resulting Schiff Base Derivative | Reference |

| 2-bromo-4-hydroxy-3-methoxy-5-nitro-benzaldehyde | 3-chloro-4-methylaniline | 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol | nih.gov |

| 5-bromo-salicylaldehyde | p-fluoroaniline | 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol | researchgate.net |

| 5-chloro-salicylaldehyde | p-fluoroaniline | 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol | nih.gov |

| 3,5-dichloro-2-hydroxyacetophenone | 4-chloroaniline | (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol | nanobioletters.com |

Exploration of Substitution Reactions for Further Functionalization

The halogen atoms on the this compound ring, particularly the bromine atom, are amenable to various substitution reactions, opening avenues for further functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for creating new carbon-carbon bonds. nih.gov In a relevant study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline was successfully coupled with different boronic acids. nih.gov The bromo group on the aryl moiety was found to be more reactive and was preferentially substituted. nih.gov This suggests that the bromine at the C-4 position of this compound could be selectively replaced with various aryl, heteroaryl, or alkyl groups via Suzuki or similar cross-coupling reactions, leading to a wide array of novel derivatives.

Direct lithiation is another powerful tool for regioselective functionalization. mdpi.com While demonstrated on a thiophene (B33073) system, the principle of using a strong base like n-butyllithium to deprotonate a specific position, followed by quenching with an electrophile, could potentially be applied to the halogenated phenol, although the acidic phenolic proton would need to be considered and likely protected.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols has traditionally relied on methods that often involve hazardous reagents and produce significant waste. The adoption of green chemistry principles aims to mitigate these issues by developing more environmentally benign and sustainable synthetic routes.

Key aspects of green chemistry applied to the synthesis of halogenated phenols include:

Safer Reagents and Reaction Conditions: A major focus is replacing hazardous elemental halogens (like Br₂ and Cl₂) with safer alternatives. nih.gov Oxidative halogenation systems that use halide salts (e.g., HBr) in combination with a clean oxidant like hydrogen peroxide (H₂O₂) are highly attractive, as the only byproduct is water. nih.gov For instance, a combination of H₂O₂/HBr has been used for the efficient synthesis of bromophenols. Another approach involves using N-halosuccinimides (NBS for bromination, NCS for chlorination) which are solid, easier-to-handle reagents compared to gaseous or fuming elemental halogens. chemistrysteps.com

Catalysis: The use of catalysts is central to green halogenation. Catalysts can enhance reaction rates and, more importantly, improve regioselectivity, leading to higher yields of the desired product and reducing the formation of unwanted isomers and waste.

Acid Catalysis: Simple acid catalysts can be employed in halogenations.

Metal Catalysis: Various metal catalysts based on iron, copper, and ruthenium have been developed for electrophilic bromination reactions.

Organocatalysis: The use of organocatalysts for halogenation is also a growing field.

Alternative Solvents and Reaction Media: Traditional halogenation reactions often use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally persistent. google.com Green chemistry promotes the use of safer solvents such as water, ethanol, or acetonitrile, or even performing reactions under solvent-free conditions. chemicalbook.comchemicalbook.com Supercritical CO₂ has also been explored as a green reaction medium.

Energy Efficiency and Alternative Energy Sources: Many synthetic procedures require significant energy input for heating. Developing reactions that proceed efficiently at room temperature is a key green objective. chemicalbook.com Furthermore, alternative energy sources are being explored. For example, mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, can enable solvent-minimized or solvent-free synthesis of aryl halides. chemicalbook.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic oxidative halogenations, for example, exhibit high atom economy compared to stoichiometric methods that generate large amounts of waste salts. nih.gov

By applying these principles, the synthesis of compounds like this compound can be designed to be safer, more efficient, and more sustainable, minimizing environmental impact.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Chloro 2 Methylphenol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures, offering profound insights into the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring atoms within a molecule. In substituted phenols like 4-bromo-3-chloro-2-methylphenol, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. ucl.ac.uk Electron-withdrawing groups, such as halogens, tend to shift the signals of nearby protons to a higher frequency (downfield), while electron-donating groups have the opposite effect. ucl.ac.uk

For instance, in 4-bromo-3-methylphenol, an analog of the title compound, the aromatic protons are observed as a multiplet in the range of 6.77-6.81 ppm. rsc.org The methyl group protons typically appear as a singlet around 2.2-2.4 ppm. rsc.orgrsc.org The position of the hydroxyl proton signal is often broad and can vary depending on the solvent and concentration. rsc.org

Conformational analysis, particularly concerning the orientation of the hydroxyl group, can also be inferred from ¹H NMR data. The intramolecular hydrogen bonding between the hydroxyl group and an adjacent substituent can influence the chemical shift of the phenolic proton.

Table 1: ¹H NMR Chemical Shifts for Analogs of this compound

| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Hydroxyl Proton (ppm) |

|---|---|---|---|---|

| 4-Bromo-3-methylphenol rsc.org | CDCl₃ | 6.77-6.81 (m) | 2.38 (s) | 5.08 (s) |

| 4-Methylphenol rsc.org | CDCl₃ | 7.03 (d), 6.75 (d) | 2.25 (s) | 4.17 (s, br) |

| 2-Methylphenol rsc.org | CDCl₃ | 7.13-7.06 (m), 6.84 (t), 6.77 (d) | 2.35 (s) | 6.12 (s, br) |

| 4-Chlorophenol (B41353) rsc.org | CDCl₃ | 7.19 (d), 6.77 (d) | - | 4.87 (s, br) |

| 2-Chlorophenol (B165306) researchgate.net | Methanol | 7.21 (m) | - | - |

| 3-Methylphenol rsc.org | CDCl₃ | 7.13 (t), 6.75-6.62 (m) | 2.25 (s) | 4.98 (s, br) |

Data presented as chemical shift in ppm (multiplicity). d=doublet, t=triplet, m=multiplet, s=singlet, br=broad.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. hw.ac.uk The carbon atom attached to the hydroxyl group (ipso-carbon) in phenols typically resonates at a high chemical shift, often around 150-160 ppm. hw.ac.ukdocbrown.info

The substitution pattern on the benzene ring significantly influences the ¹³C chemical shifts. For example, in 4-bromo-3-methylphenol, the carbon atoms directly bonded to the bromine and methyl groups will have their chemical shifts altered due to the inductive and resonance effects of these substituents. scispace.com

Table 2: ¹³C NMR Chemical Shifts for Analogs of this compound

| Compound | Solvent | C-OH (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |

|---|---|---|---|---|

| Phenol (B47542) rsc.org | CDCl₃ | 155.4 | 129.5, 120.6, 115.2 | - |

| 4-Bromo-3-methylphenol rsc.org | CDCl₃ | 153.59 | 149.58, 116.17, 115.01 | 21.39 |

| 4-Methylphenol rsc.org | CDCl₃ | 155.7 | 132.2, 130.3, 116.3 | 21.4 |

| 2-Methylphenol rsc.org | CDCl₃ | 154.5 | 130.2, 127.3, 124.9, 121.3, 115.7 | 14.9 |

| 4-Chlorophenol rsc.org | CDCl₃ | 154.2 | 129.4, 125.5, 116.6 | - |

| 4-Bromophenol chemicalbook.com | CDCl₃ | 154.1 | 132.5, 117.1, 113.2 | - |

| 3-Methylphenol rsc.org | CDCl₃ | 154.3 | 139.2, 129.5, 122.6, 115.3, 112.4 | 20.9 |

Chemical shifts are reported in ppm.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In this compound, characteristic absorption bands would be expected for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-carbon (C-C) stretching and bending vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration in phenols is usually observed in the range of 1220-1260 cm⁻¹. orientjchem.org

The presence of halogen substituents (bromine and chlorine) will also give rise to characteristic absorptions in the lower frequency region of the spectrum. For example, in a study of 4-chloro-3-methylphenol (B1668792), the C-Cl stretching vibration was identified. orientjchem.org The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations appear between 700 and 1000 cm⁻¹. orientjchem.org

Table 3: Characteristic FT-IR Frequencies for Phenolic Analogs

| Vibrational Mode | 4-Chloro-3-methylphenol (cm⁻¹) orientjchem.org | 4-Bromo-3-methylphenol (cm⁻¹) chemicalbook.com | General Phenol Range (cm⁻¹) orientjchem.org |

|---|---|---|---|

| O-H Stretch | 3528 (DFT) | ~3400 | 3200-3600 (broad) |

| Aromatic C-H Stretch | - | ~3050 | >3000 |

| Phenyl Ring Stretch | 1601, 1589, 1468, 1321, 1252 (DFT) | 1590, 1470 | 1450-1600 |

| O-H In-plane Bend | 1409 (DFT) | 1350 | 1330-1410 |

| C-O Stretch | 1298 (DFT) | 1230 | 1220-1260 |

| C-H In-plane Bend | 1179, 1135, 1123 (DFT) | 1150 | 1000-1300 |

| C-H Out-of-plane Bend | 950, 835, 820 (DFT) | 870, 810 | 700-1000 |

| Phenyl Ring Breathing | 725 (DFT) | 750 | 600-750 |

(DFT) indicates values obtained from theoretical calculations.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy relies on the scattering of light due to changes in the polarizability of the molecule. libretexts.org Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.

For aromatic compounds, the ring stretching and breathing modes are often strong in the Raman spectrum. In the case of 4-chloro-3-methylphenol, the phenyl ring breathing mode was observed at 731 cm⁻¹ in the Raman spectrum. orientjchem.org The symmetric vibrations of the substituents will also be Raman active.

Table 4: Comparison of FT-IR and FT-Raman Frequencies for 4-Chloro-3-methylphenol orientjchem.org

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| Phenyl Ring Stretch | 1601, 1322, 1260 | 1585, 1248 |

| C-H In-plane Bend | 1172, 1133 | 1134 |

| Phenyl Ring Breathing | 728 | 731 |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions occurring within a molecule. nepjol.info Phenols generally exhibit two main absorption bands in the UV region, which arise from π→π* transitions within the benzene ring. researchgate.net The position and intensity of these bands are sensitive to the nature and position of the substituents on the ring. nih.gov

Substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). For example, the introduction of a chloro substituent to phenol results in a slight red shift of the absorption bands. researchgate.net The electronic spectra of phenols are also influenced by the solvent, with polar solvents often causing shifts in the absorption bands. researchgate.netresearchgate.net Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret the experimental UV absorption spectra of substituted phenols. nih.gov

Table 5: UV Absorption Maxima (λmax) for Phenol and its Analogs

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Phenol docbrown.info | - | 275 | - |

| Phenol researchgate.net | Methanol | 272 | - |

| Phenol researchgate.net | DMSO | 277 | - |

| 2-Chlorophenol researchgate.net | Methanol | 274 | - |

| 2-Chlorophenol researchgate.net | DMSO | 279 | - |

| 3-Nitrophenol docbrown.info | - | 275 | 340 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of substituted phenols are dictated by the nature and position of substituents on the aromatic ring, which influence the π → π* and n → π* electronic transitions. For this compound, the hydroxyl (-OH), methyl (-CH₃), bromine (-Br), and chlorine (-Cl) groups collectively determine its UV-Vis absorption spectrum.

In a neutral aqueous solution, phenol typically exhibits two absorption bands around 210 nm and 270 nm. bgu.ac.il The introduction of halogen and methyl substituents is expected to cause a bathochromic (red) shift in these absorption maxima (λ_max). For instance, the UV absorption spectrum of 4-chloro-3-methylphenol shows absorption above 290 nm. nih.gov Similarly, studies on various halogenated phenols demonstrate that increasing substitution generally leads to a red shift. rsc.orgresearchgate.net The absorption maxima for phenol and its phenolate (B1203915) form in water are observed at 270 nm and 286 nm, respectively. bgu.ac.il

Based on data from its analogs, the expected UV-Vis absorption data for this compound and its related compounds in different solvents are summarized below.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Phenol | Methanol | 270 | researchgate.net |

| Phenol | DMSO | 275 | researchgate.net |

| Phenolate | Water | 286 | bgu.ac.il |

| 4-chloro-3-methylphenol | Not Specified | >290 | nih.gov |

Photoluminescence Properties and Related Spectroscopic Studies

The photoluminescence (PL) of phenolic compounds, which includes fluorescence and phosphorescence, is highly sensitive to their molecular structure and environment. The emission characteristics are influenced by factors such as substituent effects, solvent polarity, and the potential for intermolecular interactions like hydrogen bonding.

For substituted phenols, the emission wavelength can be tuned by the electronic nature of the substituents. johnshopkins.edu Electron-donating groups like the methyl group and electron-withdrawing, heavy atoms like bromine and chlorine can modulate the energy of the excited state and influence intersystem crossing rates, which affects the balance between fluorescence and phosphorescence. Studies on phenyl-substituted polymers show that photoluminescence decay can be complex, often indicating the presence of different emissive species, such as interchain excitons. arxiv.org

In the context of this compound, the presence of heavy bromine and chlorine atoms would be expected to enhance spin-orbit coupling, potentially increasing phosphorescence at the expense of fluorescence. Photolysis studies of related compounds like 2,6-dimethylphenol (B121312) and various phenylphenols have shown that excitation can lead to the formation of phenoxyl radicals, which can then undergo further reactions to form quinones and dimers. researchgate.net The specific emission maxima and quantum yields for this compound have not been documented, but analysis of related systems suggests a complex photophysical behavior.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not available, data from its analogs provide significant insights into its likely molecular geometry, conformational preferences, and intermolecular interactions.

Determination of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound would be based on a planar or nearly planar phenyl ring. The substituents (-OH, -CH₃, -Cl, -Br) will cause minor distortions in the benzene ring's bond angles and lengths from the ideal 120° and 1.39 Å, respectively.

For comparison, the crystal structure of a related compound, 4-bromo-3-chlorophenol (B77146), has been determined. It crystallizes in the tetragonal space group I4₁/a. nih.gov Another analog, 4-chloro-3-methylphenol, crystallizes in the monoclinic system with the space group P2₁. nih.gov The planarity of the molecule is a key feature, as seen in many phenol derivatives. For instance, (E)-4-bromo-2-[(2-hydroxyphenylimino)methyl]-6-methoxyphenol is effectively planar. nih.gov The orientation of the hydroxyl group's hydrogen atom is a key conformational feature, often directed to form intra- or intermolecular hydrogen bonds.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-chloro-3-methylphenol | Monoclinic | P2₁ | a=10.6998Å, b=14.2926Å, c=8.7105Å | nih.gov |

| 4-bromo-3-chlorophenol | Tetragonal | I4₁/a | Not specified | nih.gov |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | Monoclinic | C2 | V=2978(2) ų | mdpi.com |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

The solid-state architecture of halogenated phenols is governed by a variety of non-covalent interactions that dictate the molecular packing.

Hydrogen Bonding: The hydroxyl group of the phenol is a potent hydrogen bond donor. In the crystal structures of phenols, O-H···O hydrogen bonds are a dominant feature, often forming chains or cyclic synthons. nih.govrsc.org For example, in the crystal structure of 4-bromo-3-chlorophenol, O-H···O hydrogen bonds are a key interaction, forming a tetrameric synthon. nih.gov

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as electrophilic centers (σ-holes) and participate in halogen bonds (X···A, where A is a Lewis base). In the crystal structure of 3,4-dichlorophenol, both Type I (C-Cl···Cl angles are approximately equal) and Type II (one C-Cl···Cl angle is ~180° and the other is ~90°) Cl···Cl interactions are observed. nih.gov The structure of 4-bromo-3-chlorophenol is isomorphous with 3,4-dichlorophenol, featuring a Type II Br···Br interaction. nih.gov These interactions act as "interlayer glue," contributing significantly to the stability of the crystal lattice. nih.gov

The interplay of these interactions—hydrogen bonding, halogen bonding, and π-π stacking—determines the final crystal packing of this compound, influencing its physical properties like melting point and solubility.

Investigation of Tautomeric Forms in Crystalline State (e.g., Phenol-Imine Tautomerism)

Tautomerism in the crystalline state for this compound itself is not expected, as it lacks the necessary functional groups for common tautomeric equilibria. However, this phenomenon is highly relevant for its derivatives, particularly Schiff bases formed from the condensation of a related aldehyde (e.g., a bromo-chloro-hydroxybenzaldehyde) with an amine.

In such Schiff base derivatives, a tautomeric equilibrium between the phenol-imine form (O-H···N) and the keto-amine form (O···H-N) can exist. ias.ac.innih.gov The position of this equilibrium is sensitive to the electronic nature of substituents on the aromatic rings and the physical state (solution vs. solid). rsc.org

X-ray crystallography is a powerful tool for directly observing which tautomer is present in the solid state. For example, studies on Schiff bases derived from salicylaldehydes show that the phenol-imine form, stabilized by a strong intramolecular O-H···N hydrogen bond, is often predominant in the crystal. nih.govias.ac.in However, in some cases, the keto-amine tautomer is observed. nih.gov The specific substituents on the phenyl rings can shift the equilibrium; for instance, in Schiff bases derived from substituted anilines, the tautomeric concentration is variable depending on the nature of the substituent. rsc.org

Therefore, while this compound does not exhibit this tautomerism, its potential derivatives are excellent candidates for studying such equilibria in the solid state.

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo 3 Chloro 2 Methylphenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometric parameters of molecules. A typical DFT study on 4-Bromo-3-chloro-2-methylphenol would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical nature. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) would be crucial for the accuracy of these predictions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

The Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, an FMO analysis would calculate the energies of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. By calculating the electrostatic potential at different points, an MEP map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would highlight the likely sites for electrophilic and nucleophilic attack, offering valuable predictions about its interactions with other chemical species. The electronegative oxygen and halogen atoms would be expected to be regions of negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis delves into the details of the electron density, providing a picture of the bonding and lone-pair orbitals. This method quantifies intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. For this compound, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the oxygen, bromine, and chlorine atoms into the aromatic ring. It would also provide precise details on the hybridization of the carbon, oxygen, and halogen atoms, further refining our understanding of the molecule's bonding framework.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β). A computational study on this compound would calculate these values, offering an initial assessment of its potential as an NLO material. The presence of an electron-donating hydroxyl group and electron-withdrawing halogens on the aromatic ring could potentially lead to interesting NLO characteristics.

Thermodynamic Properties and Tautomeric Equilibrium Calculations

Quantum mechanical calculations can accurately predict the thermodynamic properties of a molecule at different temperatures. For this compound, this would include standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These data are crucial for understanding the compound's stability and its behavior in chemical reactions. Additionally, calculations could investigate the potential for tautomerism, for instance, the equilibrium between the phenol (B47542) form and a possible keto tautomer, by comparing their relative energies.

Solvent Effects on Electronic and Spectroscopic Properties (e.g., Polarizable Continuum Model, Time-Dependent DFT)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can simulate the effects of different solvents on the electronic structure and properties of this compound. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule in both the gas phase and in various solvents. This would allow for a direct comparison with experimental spectroscopic data and provide insights into how the solvent alters the electronic transitions.

While the framework for a thorough computational investigation of this compound is well-established, the specific data and detailed findings for this compound are currently absent from the scientific literature. Future research in this area would be invaluable for a complete understanding of its chemical and physical properties.

Advanced In-silico Analyses (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)

Computational chemistry provides powerful tools to investigate intermolecular interactions and packing patterns in the crystalline state of molecules. Among these, Hirshfeld surface analysis and the associated 2D fingerprint plots have emerged as indispensable methods for qualitatively and quantitatively evaluating the nature and propensity of different atomic contacts within a crystal lattice. This analysis allows for a detailed understanding of how molecules of this compound would theoretically interact with each other in a solid state.

Hirshfeld surface analysis is a technique used to partition crystal space into molecular volumes. The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is equal to the sum of electron distributions of all other molecules in the crystal. By mapping various properties onto this surface, one can visualize and quantify intermolecular interactions. A key property mapped is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate intermolecular contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, while white areas denote contacts of approximately the van der Waals separation.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular interactions due to the presence of hydrogen, carbon, oxygen, chlorine, and bromine atoms. The phenolic hydroxyl group would be a primary site for hydrogen bonding. The analysis of similar halogenated phenol derivatives in published research provides a framework for the expected interactions.

The 2D fingerprint plot for this compound would be anticipated to be dominated by several key interactions. Given the prevalence of hydrogen atoms in the molecule, H···H contacts would likely constitute a significant portion of the intermolecular interactions. nih.govnih.gov Other substantial contributions would be expected from contacts involving the halogen atoms, namely Br···H/H···Br and Cl···H/H···Cl, as well as C···H/H···C and O···H/H···O interactions. nih.govnih.govnih.gov

Detailed Research Findings

While specific experimental crystallographic data for this compound is not available in the provided search results, a hypothetical breakdown of the intermolecular contacts based on analyses of similar compounds is presented below. The relative contributions of different intermolecular contacts can be quantified from the 2D fingerprint plots.

The table below illustrates the kind of data that would be generated from a Hirshfeld surface analysis for this compound, with percentage contributions derived from analogous compounds found in the literature. nih.govnih.govnih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| Br···H/H···Br | 10 - 20 |

| Cl···H/H···Cl | 10 - 15 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 5 - 10 |

| C···C | 1 - 5 |

| Br···C/C···Br | < 2 |

| Cl···C/C···Cl | < 2 |

| Br···O/O···Br | < 1 |

| Cl···O/O···Cl | < 1 |

| Br···Cl/Cl···Br | < 1 |

This table is illustrative and presents expected ranges based on computational studies of similar halogenated phenolic compounds.

Biological Activity and Molecular Interactions of 4 Bromo 3 Chloro 2 Methylphenol and Its Derivatives

Mechanistic Investigations of Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial prowess of phenolic compounds is well-documented, with their efficacy often linked to the nature and position of substituents on the aromatic ring. Halogenated phenols, in particular, have demonstrated significant biological activity. The presence of chloro and bromo substituents on phenolic structures is known to influence their antifungal and antibacterial properties. researchgate.netnih.gov

While specific mechanistic studies on 4-bromo-3-chloro-2-methylphenol are not extensively detailed in the available literature, the broader class of halogenated phenols exerts its antimicrobial action through several mechanisms. These include the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents. nih.gov The lipophilicity conferred by the halogen atoms facilitates the passage of the compound across the microbial cell wall and membrane.

Furthermore, these compounds can interfere with essential enzymatic activities within the microbial cell, disrupting metabolic pathways crucial for survival. The hydroxyl group of the phenol (B47542) can also participate in hydrogen bonding, further contributing to its interaction with microbial proteins and enzymes.

Derivatives of related compounds, such as 2-allylphenol (B1664045), have been shown to inhibit respiration in fungi like Botrytis cinerea. mdpi.com This suggests that halogenated methylphenols could also exert their antimicrobial effects by targeting cellular respiration pathways. The introduction of different functional groups to the phenolic backbone can modulate the antimicrobial spectrum and potency. For instance, the synthesis of imidazolylchalcones incorporating chloro and bromo substituents has been explored to enhance antifungal activity. researchgate.net Similarly, chromenol derivatives are being investigated as novel antifungal agents. nih.gov

Enzyme Inhibition Studies and Binding Affinity Assessments (e.g., α-glucosidase, mitochondrial Ubiquinol-Cytochrome C Reductase binding (UQCRB) protein)

Halogenated phenols and their derivatives have been the subject of numerous studies investigating their potential as enzyme inhibitors. A significant area of this research has focused on α-glucosidase, an enzyme involved in carbohydrate metabolism.

α-Glucosidase Inhibition:

Bromophenols, particularly those derived from marine algae, have shown potent inhibitory activity against α-glucosidase. researchgate.netmdpi.comnih.gov The degree of bromination on the benzene (B151609) ring has been found to correlate with inhibitory potency. researchgate.net For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol from the red alga Polyopes lancifolia, is a competitive inhibitor of Saccharomyces cerevisiae α-glucosidase with a very low IC50 value. nih.gov The inhibitory mechanism is often mixed or competitive, suggesting that these compounds can bind to either the free enzyme or the enzyme-substrate complex. researchgate.net

Derivatives of 1,2-benzothiazine containing bromo-substituents have also been synthesized and evaluated for their α-glucosidase inhibitory activity. Some of these derivatives have demonstrated significantly greater potency than the standard drug, acarbose. mdpi.com The presence of electron-withdrawing groups, such as bromo and chloro substituents, appears to enhance the inhibitory potential. mdpi.com

Mitochondrial Ubiquinol-Cytochrome C Reductase Binding (UQCRB) Protein:

While direct studies on the binding of this compound to the mitochondrial Ubiquinol-Cytochrome C Reductase binding (UQCRB) protein are not specified in the provided context, the known role of phenolic compounds as respiratory inhibitors suggests a potential interaction. mdpi.com The UQCRB protein is a subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Inhibition of this complex disrupts cellular respiration. The structural features of this compound, particularly its lipophilic and halogenated nature, make it a candidate for interaction with hydrophobic binding pockets within mitochondrial protein complexes.

Interaction with Biological Macromolecules and Cellular Components (e.g., DNA binding via electrostatic interactions)

The interaction of small molecules with biological macromolecules like DNA is a critical aspect of their biological activity. While specific studies detailing the DNA binding of this compound are limited, the general principles of phenol-DNA interactions can be inferred.

Phenolic compounds can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. The planar aromatic ring of the phenol could potentially intercalate between the base pairs of the DNA double helix. However, the substituents on the ring would significantly influence the feasibility and strength of such an interaction.

Electrostatic interactions are also possible, particularly if the phenolic hydroxyl group is deprotonated, leading to a negatively charged phenoxide ion that could interact with the positively charged histone proteins associated with DNA or with cations that mediate DNA packing.

Furthermore, the generation of reactive oxygen species (ROS) by some phenolic compounds can lead to oxidative damage to DNA. This indirect mechanism of interaction can result in strand breaks and modifications of DNA bases. The toxicological profiles of related chlorophenols often point towards mechanisms involving cellular damage, which could include DNA damage. cdc.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective derivatives. For halogenated phenols, several key structural features determine their bioactivity.

Influence of Halogenation: The type, number, and position of halogen substituents on the phenolic ring are critical. Studies on bromophenols have shown that an increasing degree of bromo-substitution can enhance α-glucosidase inhibitory potency. researchgate.net Similarly, the presence of chloro and bromo groups in imidazolylchalcones affects their antifungal activity. researchgate.net

Role of the Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophore. Its acidity and ability to form hydrogen bonds are crucial for interactions with biological targets. Esterification or etherification of this group, as seen in some 2-allylphenol derivatives, can dramatically alter antifungal activity. mdpi.com

Impact of Other Substituents: The presence of other functional groups, such as methyl or allyl groups, also modulates the biological activity. For instance, in bromophenols, a decreasing degree of methyl-substitution has been linked to increased α-glucosidase inhibition. researchgate.net SAR studies on triazole-phenol derivatives as inhibitors of macrophage migration inhibitory factor (MIF) have shown that the length of an aliphatic tail at the 4-position of the triazole ring is optimal for activity. ubaya.ac.id

The following table summarizes the impact of structural modifications on the biological activity of phenolic compounds based on related studies:

| Structural Modification | Impact on Biological Activity | Reference |

| Increased Bromo-substitution | Enhanced α-glucosidase inhibition | researchgate.net |

| Decreased Methyl-substitution | Increased α-glucosidase inhibition | researchgate.net |

| Esterification of Hydroxyl Group | Altered antifungal activity | mdpi.com |

| Aliphatic Chain Length | Optimal length enhances MIF inhibition | ubaya.ac.id |

Chemosensory and Olfactory Response Investigations (e.g., Molecular Determinism of Specific Anosmia)

While direct investigations into the chemosensory and olfactory responses to this compound are not available, the study of structurally related compounds provides insights into how small molecules can elicit specific sensory responses.

A notable example is the pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT), found in rodent urine. wikipedia.orgacs.org This volatile compound triggers specific behaviors, such as aggression in males and synchronized estrus in females. wikipedia.org The perception of SBT is mediated by its binding to major urinary proteins (MUPs), which act as carriers and control its slow release. wikipedia.org The binding of SBT within the active site of MUP-I involves specific hydrogen bonds and van der Waals forces with particular amino acid residues. wikipedia.org

This illustrates the principle of molecular determinism, where the specific chemical structure of a molecule dictates its interaction with a sensory receptor, leading to a particular physiological or behavioral response. It is plausible that a compound like this compound, with its distinct pattern of substitution, could also interact with specific olfactory or chemosensory receptors, although this remains a subject for future investigation. The study of specific anosmia, the inability to perceive a particular odor, often reveals the genetic and molecular basis of olfactory reception.

Toxicological Profiles and Mechanistic Toxicology Research (e.g., cellular targets, biochemical pathways of toxicity)

The toxicological profile of this compound is not extensively characterized in the available literature. However, information on related chlorophenols provides a basis for understanding its potential toxicity. cdc.gov The Agency for Toxic Substances and Disease Registry (ATSDR) has a toxicological profile for chlorophenols, which highlights their potential health effects. cdc.gov

Generally, the toxicity of halogenated phenols is related to their ability to uncouple oxidative phosphorylation, disrupt cell membranes, and inhibit essential enzyme systems. The specific toxicological effects can vary depending on the pattern of halogenation.

For the related compound p-chloro-m-cresol (4-chloro-3-methylphenol), toxicological data indicates potential for skin irritation and allergic contact dermatitis in humans. ornl.gov Animal studies have shown that acute high doses can lead to tremors, convulsions, and other signs of neurotoxicity. ornl.gov Subchronic and chronic exposure in animal models has been associated with effects on body weight gain and organ weights. ornl.gov

Mechanistic toxicology research for chlorophenols often focuses on their cellular targets and the biochemical pathways they disrupt. These can include:

Mitochondrial Toxicity: As mentioned earlier, interference with the electron transport chain is a key mechanism for many phenolic compounds.

Membrane Damage: The lipophilic nature of halogenated phenols allows them to partition into cell membranes, disrupting their structure and function.

Enzyme Inhibition: A wide range of enzymes can be inhibited by phenolic compounds, leading to metabolic disruption.

Genotoxicity: While some chlorophenols have tested negative in Ames tests for mutagenicity, the potential for genotoxicity through indirect mechanisms like oxidative stress warrants consideration. oecd.org

Further research is needed to specifically elucidate the toxicological profile and mechanisms of toxicity for this compound.

Environmental Fate, Biodegradation Pathways, and Remediation Strategies for Halogenated Methylphenols

Microbial Degradation Mechanisms by Environmental Isolates

The biodegradation of halogenated phenols by microorganisms is a key process in their natural attenuation. Various environmental isolates, including those from activated sludge and specific bacterial genera, have demonstrated the capacity to degrade these compounds.

A Gram-negative bacterial strain, designated S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol (B52076). nih.gov This isolate is capable of utilizing the compound as a source of carbon and energy. nih.gov The degradation of phenolic compounds by activated sludge has been shown to be effective, with acclimatized sludge being particularly efficient. psu.eduresearchgate.net For instance, an activated sludge system was able to degrade phenol (B47542) at initial concentrations up to 1,500 mg/dm³. psu.eduresearchgate.net

The genus Bacillus, particularly Bacillus cereus, has been identified as a potent degrader of various phenolic compounds. Strains of B. cereus have been shown to degrade phenol at concentrations as high as 2000 mg/L. researchgate.netiitg.ac.in Similarly, Aneurinibacillus migulanus, in consortium with B. cereus, has been found to effectively degrade the organophosphate pesticide profenofos (B124560), which metabolizes to 4-bromo-2-chlorophenol (B165030), a compound structurally similar to 4-Bromo-3-chloro-2-methylphenol. scispace.comresearchgate.net In one study, A. migulanus achieved 99.45% degradation of profenofos, compared to 98.01% by B. cereus. scispace.com

Pseudomonas species are also well-known for their ability to degrade a wide range of xenobiotic compounds, including chlorophenols. iwaponline.comnih.govdcu.ie Pseudomonas aeruginosa and Pseudomonas putida have been extensively studied for their capacity to metabolize various chlorophenol isomers. iwaponline.comnih.govdcu.ie The degradation efficiency is often dependent on environmental conditions such as pH and temperature, with optimal degradation by P. fluorescens occurring between pH 4 and 7 and at a temperature of 30°C. iwaponline.com

| Microorganism/System | Target Compound | Degradation Efficiency/Observations | Reference |

| Activated Sludge Isolate (Strain S1) | 4-chloro-2-methylphenol | Complete degradation observed. | nih.gov |

| Activated Sludge | Phenol | Can degrade up to 1,500 mg/dm³. Max rate of 0.048 g phenol/(g VSS·h). | psu.eduresearchgate.net |

| Bacillus cereus | Phenol, 2,4-dichlorophenol (B122985) | Degraded 91.63% of phenol (500 mg/l) in 168h. Degraded 99.13% of 2,4-DCP in 72h. | researchgate.netnih.gov |

| Aneurinibacillus migulanus | Profenofos | 99.45% degradation in 36 hours. | scispace.com |

| Pseudomonas fluorescens | Pentachlorophenol (B1679276) (PCP) | 72% removal of 100 mg/L PCP in 96 hours. | iwaponline.com |

| Pseudomonas putida | Monochlorophenols | Capable of degrading various monochlorophenol isomers. | dcu.ie |

The biodegradation of 4-chloro-2-methylphenol by the activated sludge isolate S1 proceeds via a transiently secreted intermediate, which has been identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide through gas chromatography/mass spectrometry (GC/MS). nih.gov In the degradation of profenofos by Bacillus cereus and Aneurinibacillus migulanus, 4-bromo-2-chlorophenol is a major metabolite, which is subsequently metabolized into simpler compounds. scispace.com

Studies on the degradation of phenol by Bacillus cereus have identified catechol and 2-hydroxy muconic semialdehyde as key intermediate products, confirming a meta-cleavage pathway. nih.govpjmonline.org The initial step in the aerobic degradation of phenol typically involves its conversion to catechol, a dihydroxy aromatic compound, which is then subject to ring cleavage. researchgate.net

The microbial breakdown of halogenated phenols often involves specific enzymatic pathways. For 4-chloro-2-methylphenol, degradation by the isolate S1 occurs through an inducible, modified ortho-cleavage route. nih.gov This pathway is indicated by the induction of key enzymes, including 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II. nih.gov The ortho-cleavage pathway involves the cleavage of the catechol ring between the two hydroxyl groups. dcu.ie

In contrast, many Bacillus and Pseudomonas strains utilize a meta-cleavage pathway for phenol degradation. researchgate.netpjmonline.org This pathway is characterized by the action of catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to one of the hydroxyl groups, leading to the formation of 2-hydroxymuconic semialdehyde. nih.govpjmonline.orgresearchgate.net For instance, Bacillus cereus has been shown to employ the meta-pathway for the degradation of both phenol and 2,4-dichlorophenol. researchgate.net

The degradation of 4-chlorophenol (B41353) can proceed through different routes, including a modified ortho-cleavage pathway or pathways involving hydroxyquinol or hydroquinone (B1673460) as intermediates. nih.govresearchgate.net

| Compound | Degradation Pathway | Key Enzymes | Reference |

| 4-chloro-2-methylphenol | Modified ortho-cleavage | 2,4-dichlorophenol hydroxylase, Catechol 1,2-dioxygenase type II | nih.gov |

| Phenol (by B. cereus) | Meta-cleavage | Phenol hydroxylase, Catechol 2,3-dioxygenase | nih.govpjmonline.org |

| 4-chlorophenol | Modified ortho-cleavage, Hydroxyquinol pathway | Catechol 1,2-dioxygenase | nih.govresearchgate.net |

The ability of microorganisms to degrade chlorophenols is encoded by specific genes, often organized in clusters. In Arthrobacter chlorophenolicus A6, a gene cluster designated cph has been identified as being responsible for the degradation of 4-chlorophenol. nih.gov These genes encode the enzymes necessary for the breakdown of the aromatic ring. nih.gov

Metagenomic analysis of activated sludge has revealed several genes associated with chlorophenol degradation, including PcpA, pcaF, pcaI, Mal-r, chqB, and fadA. mdpi.com The presence and abundance of these genes can be promoted by certain environmental conditions, such as the use of sludge fermentation broth as a co-metabolic carbon source. mdpi.com The development of bioremediation strategies can be enhanced by understanding the genetic regulation of these degradation pathways. researchgate.netnih.gov For example, the presence of structurally analogous compounds can induce the expression of the necessary catabolic enzymes. researchgate.net

Photolytic and Other Abiotic Degradation Processes in Environmental Compartments

Besides microbial action, abiotic processes contribute to the degradation of halogenated methylphenols in the environment. Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway. The half-life for photolysis of 2-chlorophenol (B165306) is reported to be as short as 0.38 hours under specific laboratory conditions. rivm.nl

Advanced oxidation processes (AOPs), such as the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), have also been investigated. A study on the degradation of 4-chloro-3-methyl phenol by Fenton's reagent showed that the process is strongly influenced by temperature. nih.gov At 70°C, 85% of the total organic carbon (TOC) was removed, and 100% of the organic chlorine was converted to inorganic chloride within 3 hours. nih.gov This suggests that thermal activation can significantly enhance the mineralization of such compounds. nih.gov The primary mechanism is believed to be hydroxyl radical attack, leading to hydroxylation and subsequent ring cleavage and decarboxylation of the resulting organic acids. nih.gov

Environmental Distribution and Mobility Modeling (e.g., Fugacity Models in Air, Water, Soil, Sediment)

Fugacity models are valuable tools for predicting the environmental distribution and fate of chemicals like this compound. tul.cznih.gov Fugacity (ƒ), which represents a chemical's "escaping tendency," is used to describe partitioning between different environmental compartments such as air, water, soil, and sediment. envchemgroup.com The concentration (C) of a chemical in a compartment is related to its fugacity and the fugacity capacity (Z) of that compartment (C = Zƒ). tul.cznih.gov

Fugacity models exist in different levels of complexity (I, II, III, IV), from simple equilibrium partitioning (Level I) to dynamic, non-equilibrium systems (Level III and IV). nih.govtrentu.ca To run these models, key physicochemical properties of the compound are required. For the analogous compound 4-chloro-2-methylphenol, these properties have been estimated or measured. oecd.org

| Property | Value for 4-chloro-2-methylphenol | Significance for Fugacity Modeling | Reference |

| Log K_ow (Octanol-Water Partition Coefficient) | 3.1 | Indicates tendency to partition into organic matter (soil, sediment) and lipids (biota). | oecd.org |

| Vapor Pressure | 1.3 Pa at 25°C | Influences partitioning into the air compartment. | oecd.org |

| Water Solubility | 1,300 mg/L | Determines concentration in the aqueous phase. | oecd.org |

| Henry's Law Constant | 0.13 Pa·m³/mol | Describes the air-water partitioning behavior. | oecd.org |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 400 L/kg (calculated) | Predicts adsorption to soil and sediment organic carbon. | oecd.org |

Based on these properties, models predict that 4-chloro-2-methylphenol will exhibit medium adsorption in soil and may partition to sediments in aquatic environments. oecd.org Due to its pKa of 9.71, its adsorption is pH-sensitive, with increased leaching potential in acidic soils. oecd.org

Bioaccumulation and Biomagnification Potential Assessments

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the environment, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. youtube.com

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log K_ow_). A log K_ow_ of around 3, as seen for 4-chloro-2-methylphenol, suggests that bioaccumulation may occur. oecd.org However, a bioaccumulation test conducted on the orange-red killifish (Oryzias latipes) indicated a low bioaccumulative potential for this compound. oecd.org The compound is also considered to be readily biodegradable, which further reduces its potential to accumulate in organisms. oecd.org

While direct data for this compound is scarce, the assessment for its close analogue suggests a low risk. However, other halogenated organic compounds, such as certain halogenated 1'-methyl-1,2'-bipyrroles found in marine environments, have been shown to biomagnify, with their concentrations increasing with trophic level. nih.gov This highlights that the potential for biomagnification should be considered for persistent halogenated compounds, as toxins can become more concentrated in the tissues of organisms higher up the food chain. youtube.com

Development of Advanced Remediation and Bioremediation Technologies for Contaminated Sites

The remediation of sites contaminated with halogenated phenols, including compounds structurally related to this compound, presents significant environmental challenges due to their toxicity and persistence. Research has focused on developing a range of advanced treatment technologies to effectively remove these pollutants from soil and water. These technologies can be broadly categorized into physicochemical methods, primarily advanced oxidation processes (AOPs), and biological treatment methods, including bioremediation and phytoremediation.

Advanced Oxidation Processes (AOPs) are a prominent group of physicochemical treatment methods for the degradation of recalcitrant organic pollutants like halogenated phenols. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) in situ, which can non-selectively oxidize a broad spectrum of organic compounds, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic halides.

One of the most well-studied AOPs is the Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. tandfonline.com Variations of this process include the photo-Fenton process, which uses UV light to enhance radical production, and electro-Fenton processes. tandfonline.com These methods have been successfully applied to treat wastewater containing various phenolic compounds. tandfonline.comresearchgate.net For instance, a study on the degradation of high-concentration phenol in refinery wastewater using a H₂O₂/UV/O₃ process achieved 93.75% phenol degradation after 120 minutes. researchgate.net

Photocatalysis, another form of AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) which, upon irradiation with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals. nih.govmdpi.com A study on the removal of pentachlorophenol (PCP) and pentabromophenol (B1679275) (PBP) employed a system with TiO₂ and horseradish peroxidase immobilized on a glass support, activated by UVB irradiation. nih.gov This photocatalytically induced enzymatic process demonstrated successful treatment and detoxification of these highly halogenated phenols. nih.gov The efficiency of phenol degradation can be significantly influenced by the type of photocatalyst and the presence of an oxygen source like hydrogen peroxide. mdpi.com Research has shown that a P90/UV/H₂O₂ system can achieve 100% degradation and about 70% mineralization of phenol within 3 hours of irradiation. mdpi.com

Ozonation is another AOP that has been investigated for the degradation of halogenated phenols. However, studies on the ozonation of pentabromophenol have shown that it can lead to the formation of dimer by-products with a high halogen content, which may exhibit higher toxicity than the parent compound. nih.gov This highlights the importance of carefully evaluating the degradation pathways and by-products when applying AOPs.

Bioremediation offers a potentially more sustainable and cost-effective approach to cleaning up sites contaminated with halogenated phenols. This technology relies on the metabolic activity of microorganisms to break down or transform pollutants. Bioremediation can be implemented in situ, directly within the contaminated site, or ex situ, where contaminated soil or water is excavated and treated elsewhere. epa.gov

Bioreactors are a key component of many ex situ bioremediation strategies. Different types of bioreactors have been developed and tested for the treatment of phenolic wastewater, including sequencing batch biofilm reactors (SBBRs) and membrane bioreactors (MBRs). nih.govnih.gov An SBBR was shown to be highly effective for the remediation of groundwater contaminated with phenol and 2-chlorophenol, achieving 99% removal efficiencies for both compounds. nih.gov The study also suggested that the simultaneous presence of different phenolic compounds could enhance degradation through cometabolism. nih.gov MBRs, which combine biological degradation with membrane filtration, are recognized as a mature technology for wastewater treatment, capable of producing high-quality effluent. nih.gov They have been extensively applied for the treatment of phenolic compounds. nih.gov

The effectiveness of bioremediation can be enhanced by using specific microbial strains or consortia with the ability to degrade halogenated phenols. For example, Pseudomonas species have been identified as key players in the degradation of 4-chlorophenol. nih.gov The process often involves an initial anaerobic dehalogenation step followed by aerobic degradation of the resulting phenolic intermediates.

The selection of the most appropriate remediation technology depends on various factors, including the specific contaminants present, their concentration, the site characteristics (e.g., soil type, hydrogeology), and the cleanup goals. epa.gov In many cases, a combination of different technologies, or a "treatment train," may be necessary to achieve effective and complete remediation of sites contaminated with mixed halogenated phenols. epa.gov For instance, a chemical oxidation step could be used to reduce the toxicity of the contaminants before a final biological polishing step.

Table 1: Advanced Oxidation Processes for Halogenated Phenol Remediation

| Technology | Reagents/Catalyst | Target Compound(s) | Key Findings | Reference(s) |

| Photo-Fenton | H₂O₂, Fe²⁺, UV light | General Phenols | Effective for wastewater treatment. | tandfonline.com |

| H₂O₂/UV/O₃ | H₂O₂, UV light, Ozone | Phenol | 93.75% degradation in 120 minutes. | researchgate.net |

| Photocatalysis | TiO₂, UVB light, HRP | PCP, PBP | Successful treatment and detoxification. | nih.gov |

| Photocatalysis | P90 (TiO₂), UV, H₂O₂ | Phenol | 100% degradation, ~70% mineralization in 3 hours. | mdpi.com |

| Ozonation | Ozone | Pentabromophenol | Potential for toxic by-product formation. | nih.gov |

Table 2: Bioremediation Technologies for Halogenated Phenol Remediation

| Technology | Key Feature | Target Compound(s) | Key Findings | Reference(s) |

| Sequencing Batch Biofilm Reactor (SBBR) | Biofilm on packing material | Phenol, 2-Chlorophenol | 99% removal efficiency; cometabolism observed. | nih.gov |

| Membrane Bioreactor (MBR) | Combination of biological degradation and membrane filtration | Phenolic Compounds | Mature technology for producing high-quality effluent. | nih.gov |

| Microbial Degradation | Use of specific bacterial strains | 4-Chlorophenol | Pseudomonas sp. are effective degraders. | nih.gov |

| Phytoremediation | Use of plants for remediation | Pesticides, PCBs | Plants can enhance microbial degradation in the rhizosphere. | taylorfrancis.com |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Bromo 3 Chloro 2 Methylphenol in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Samples

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like halogenated phenols. Its high chromatographic resolution and the definitive identification capabilities of mass spectrometry make it ideal for complex sample matrices.

For compounds like 4-Bromo-3-chloro-2-methylphenol, direct analysis can be challenging due to the polar phenolic hydroxyl group, which can cause peak tailing and poor chromatographic performance. To overcome this, derivatization is a common and often necessary step. This process converts the polar -OH group into a less polar ether or ester, improving volatility and chromatographic behavior. oup.comepa.gov Common derivatization reagents include:

Acetylation: Using acetic anhydride (B1165640) to form an acetate (B1210297) ester. oup.com

Pentafluorobenzylation: Using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form a pentafluorobenzyl ether, which is particularly advantageous for analysis by Electron Capture Detection (ECD) but also works well with MS. epa.gov

Methylation: Using diazomethane (B1218177) to form a methyl ether (anisole). epa.gov

The analysis typically involves injecting the derivatized extract into the GC, where it is vaporized. The compounds are then separated on a capillary column, commonly a non-polar or medium-polarity column like a 5% phenyl methyl siloxane (e.g., HP-5MS or TG-5SilMS). asianpubs.orgthermofisher.com Following separation, the analytes enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions by their mass-to-charge ratio, providing a unique fingerprint (mass spectrum) for identification. For enhanced sensitivity and selectivity in complex matrices, Selected Ion Monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte. oup.com

Table 1: Illustrative GC-MS Parameters for Halogenated Phenol (B47542) Analysis Note: These are example parameters based on methods for related compounds and would require optimization for this compound.

| Parameter | Setting | Source(s) |

|---|---|---|

| Injection Mode | Splitless | asianpubs.orgthermofisher.com |

| Injector Temp. | 275 °C | thermofisher.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | asianpubs.orgthermofisher.com |

| Carrier Gas | Helium (~1.5 mL/min) | asianpubs.orgthermofisher.com |

| Oven Program | Example: 60°C (hold 5 min), ramp 8°C/min to 300°C (hold 10 min) | thermofisher.com |

| Derivatization | In situ acetylation or PFBBr derivatization | oup.comepa.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV | nih.gov |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | oup.commatec-conferences.org |

| Transfer Line Temp. | 300 °C | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Trace Analysis

For trace analysis of halogenated phenols, particularly in aqueous samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool. It combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of triple quadrupole mass spectrometry, often obviating the need for derivatization. Ultra-High-Performance Liquid Chromatography (UPLC) systems offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov

The analysis typically employs a reversed-phase C18 column for separation. nih.govulisboa.pt The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the phenolic compounds are in their protonated form for better retention and peak shape. ulisboa.ptnih.gov

Detection is most commonly achieved using an Electrospray Ionization (ESI) source, typically in negative ion mode, which is highly effective for deprotonating the acidic phenolic group to form the [M-H]⁻ ion. ulisboa.ptnih.gov In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing matrix interference and allowing for quantification at very low levels (ng/L or ppt). nih.govumb.edu

Table 2: Illustrative LC-MS/MS Parameters for Halogenated Phenol Analysis Note: These are example parameters based on methods for related compounds. MRM transitions would need to be specifically developed for this compound.

| Parameter | Setting | Source(s) |

|---|---|---|

| LC System | HPLC or UPLC/UHPLC | nih.govnih.gov |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm) | nih.gov |